Iron;1-methylcyclopenta-1,3-diene

Description

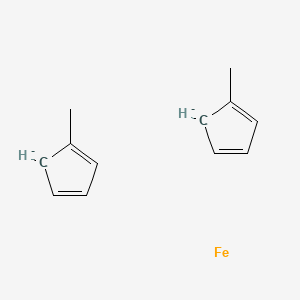

Iron;1-methylcyclopenta-1,3-diene refers to an organometallic complex where iron coordinates with 1-methylcyclopenta-1,3-diene (MCPD), a cyclic diene with a methyl substituent. MCPD (CAS: 96-39-9 or 26519-91-5) has the molecular formula C₆H₈ and a molecular weight of 80.13 g/mol . It is a volatile, water-insoluble compound primarily used as a ligand in transition metal complexes for catalytic and synthetic applications . The iron complex likely adopts a tricarbonyl or tetracarbonyl structure, analogous to related iron-diene complexes (e.g., tricarbonyl(η⁴-cyclohexa-1,3-diene)iron) .

Properties

Molecular Formula |

C12H14Fe-2 |

|---|---|

Molecular Weight |

214.08 g/mol |

IUPAC Name |

iron;1-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1; |

InChI Key |

SGXRFLFSEKLSBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-methylcyclopenta-1,3-diene Ligand

Before complexation with iron, the ligand 1-methylcyclopenta-1,3-diene must be prepared. The principal methods include:

Distillation and Depolymerization of Petroleum Pyrolysis Tar : This classical approach involves isolating 1-methylcyclopenta-1,3-diene by distillation and depolymerization from cracked tar or petroleum pyrolysis products. The process includes rectification steps to purify the diene. This method leverages the thermal cracking of hydrocarbons in petroleum fractions, which produces various dienes including methyl-substituted cyclopentadienes.

Synthesis from 1,3-Dioxane Derivatives : Another synthetic route involves the conversion of 1,3-dioxane, 4-(1-propenyl)-, (E)- isomers into 1-methylcyclopenta-1,3-diene. This method utilizes cyclization and elimination reactions to form the diene ring system with the methyl substituent.

The ligand is a colorless liquid, soluble in organic solvents such as alcohol, ether, and benzene but insoluble in water.

Synthesis of Iron;1-methylcyclopenta-1,3-diene Complex

The preparation of this compound involves coordination of the iron(II) ion to the 1-methylcyclopenta-1,3-diene ligand, typically forming a metallocene complex. The synthesis generally follows these steps:

Starting Materials : The key reagents are 1-methylcyclopenta-1,3-diene and an iron(II) salt, commonly iron(II) chloride (FeCl2).

Reaction Conditions : The reaction is carried out under inert atmosphere conditions (nitrogen or argon) to prevent oxidation and moisture interference. Solvents such as ethers or alcohols are used due to solubility profiles.

Complexation Reaction : The iron(II) salt is reacted with the diene ligand, often in the presence of reducing agents or under conditions that promote the formation of the iron(II) metallocene species. The iron ion coordinates with two cyclopentadienyl rings, one of which is methyl-substituted, forming a sandwich complex with enhanced stability and reactivity.

Purification : The product is isolated by standard purification techniques such as crystallization or chromatography, ensuring high purity and yield.

Catalytic and Mechanistic Considerations

Catalyst Generation : In some protocols, iron(II) precursors are reduced in situ by activated magnesium or trialkylaluminum reagents to generate low-valent iron species that facilitate complex formation and subsequent catalytic transformations.

Reactivity Profile : The this compound complex exhibits typical metallocene reactivity, including participation in polymerization reactions and C–C bond-forming processes. Its structure, with one methyl-substituted cyclopentadienyl ring, influences regioselectivity and electronic properties.

Reaction Optimization : Temperature, pressure, solvent choice, and atmosphere are critical parameters. For example, reactions are typically performed at low temperatures to maintain complex stability and avoid side reactions.

Comparative Data Table of Preparation Parameters

| Parameter | Method/Condition | Notes |

|---|---|---|

| Ligand Preparation | Distillation of petroleum pyrolysis tar | Classical, industrial scale |

| Synthesis from 1,3-dioxane derivatives | Laboratory scale, more controlled | |

| Iron Source | Iron(II) chloride (FeCl2) | Commonly used iron salt for complexation |

| Atmosphere | Nitrogen or argon | Prevents oxidation/moisture interference |

| Solvent | Ether, alcohol | Solubility of ligand and complex |

| Temperature | Ambient to low temperatures | Maintains complex stability |

| Reducing Agents | Activated magnesium, trialkylaluminum | Used in situ to generate low-valent iron species |

| Purification | Crystallization, chromatography | Ensures high purity and yield |

Summary of Research Insights and Perspectives

The synthesis of this compound is well-established through coordination of iron(II) salts with 1-methylcyclopenta-1,3-diene ligand prepared from petroleum derivatives or organic synthesis routes.

The compound’s preparation requires stringent inert atmosphere conditions and careful control of reaction parameters to optimize yield and purity.

Iron metallocenes with substituted cyclopentadienyl ligands, such as 1-methylcyclopenta-1,3-diene, have been shown to possess unique catalytic properties, including regioselective polymerization and C–C bond formation, making them valuable in synthetic and material chemistry.

Mechanistic studies indicate that the electronic effects of the methyl substituent influence the iron coordination environment and subsequent reactivity, which can be exploited in designing tailored catalysts.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethylferrocene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 1,1’-dimethylferricinium (DMFe+), a stable and pH-insensitive blue dye.

Reduction: The compound can be reduced back to its neutral form from the oxidized state.

Substitution: It can participate in electrophilic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

Oxidation: 1,1’-Dimethylferricinium (DMFe+)

Reduction: 1,1’-Dimethylferrocene (neutral form)

Substitution: Various substituted ferrocenes depending on the electrophile used.

Scientific Research Applications

1,1’-Dimethylferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-dimethylferrocene involves its ability to undergo redox reactions. Upon oxidation, it forms 1,1’-dimethylferricinium (DMFe+), which can interact with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells . The compound’s redox properties make it a valuable tool in studying electron transfer processes and redox biology .

Comparison with Similar Compounds

Molecular Geometry

The coordination mode of MCPD in the iron complex is hypothesized to resemble η⁴-bonding , where the iron center interacts with the conjugated π-system of the diene. For example:

Electronic States

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine reactivity. For tricarbonyl(η⁴-cyclohexa-1,3-diene)iron complexes:

- HOMO : Localized on the iron center and diene ring.

- LUMO : Concentrated on electron-withdrawing substituents (e.g., methylpyridine) .

- Band Gap : ~3.2 eV (calculated for cyclohexa-1,3-diene analogs) .

The methyl group in MCPD likely donates electron density, raising the HOMO energy and enhancing nucleophilicity compared to unsubstituted dienes.

Comparison with Similar Iron-Diene Complexes

Ligand Substituent Effects

Electronic and Steric Modulations

- Electron-Donating Groups (e.g., Methyl) :

- Steric Effects :

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.